molecular formula C11H8Cl2O3 B14508542 2,3-Dichloro-5-hydroxy-7-methyl-2,3-dihydronaphthalene-1,4-dione CAS No. 62993-95-7

2,3-Dichloro-5-hydroxy-7-methyl-2,3-dihydronaphthalene-1,4-dione

Cat. No.: B14508542
CAS No.: 62993-95-7
M. Wt: 259.08 g/mol
InChI Key: BIAHJWBSUAHGNS-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-hydroxy-7-methyl-2,3-dihydronaphthalene-1,4-dione is a chemical compound with a complex structure that includes multiple functional groups. This compound is part of the naphthoquinone family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-hydroxy-7-methyl-2,3-dihydronaphthalene-1,4-dione typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the chlorination of a naphthalene derivative, followed by hydroxylation and methylation under controlled conditions. Specific reagents and catalysts, such as chlorinating agents and hydroxylating agents, are used to achieve the desired substitutions on the naphthalene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-hydroxy-7-methyl-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace halogen atoms under basic conditions.

Major Products

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have applications in dye synthesis and pharmaceuticals.

Scientific Research Applications

2,3-Dichloro-5-hydroxy-7-methyl-2,3-dihydronaphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives are explored for their therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-hydroxy-7-methyl-2,3-dihydronaphthalene-1,4-dione involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with biological molecules, leading to oxidative stress and cell damage. The compound may also inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its strong oxidizing properties and used in organic synthesis.

    Plumbagin (5-hydroxy-2-methyl-naphthalene-1,4-dione): A natural compound with similar structural features and biological activities.

Uniqueness

2,3-Dichloro-5-hydroxy-7-methyl-2,3-dihydronaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro and hydroxy groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various applications.

Properties

CAS No.

62993-95-7

Molecular Formula

C11H8Cl2O3

Molecular Weight

259.08 g/mol

IUPAC Name

2,3-dichloro-5-hydroxy-7-methyl-2,3-dihydronaphthalene-1,4-dione

InChI

InChI=1S/C11H8Cl2O3/c1-4-2-5-7(6(14)3-4)11(16)9(13)8(12)10(5)15/h2-3,8-9,14H,1H3

InChI Key

BIAHJWBSUAHGNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C(C(C2=O)Cl)Cl

Origin of Product

United States

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